molecular formula C13H12N2O B097606 4-Methoxyazobenzene CAS No. 15516-72-0

4-Methoxyazobenzene

Cat. No. B097606
CAS RN: 15516-72-0
M. Wt: 212.25 g/mol
InChI Key: LGCRPKOHRIXSEG-UHFFFAOYSA-N
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Description

4-Methoxyazobenzene is an azobenzene derivative that has gained significant attention in the scientific community due to its unique photoisomerization properties. It is widely used in various research applications, including molecular switches, photomechanical actuators, and photoresponsive materials.

Mechanism Of Action

The photoisomerization properties of 4-methoxyazobenzene are due to the presence of an azo group, which can undergo cis-trans isomerization upon exposure to light. The cis and trans isomers of 4-methoxyazobenzene have different physical and chemical properties, which can be utilized in various research applications. The mechanism of photoisomerization involves the absorption of light by the azo group, which leads to the formation of a short-lived excited state. The excited state can undergo relaxation through various pathways, including internal conversion, fluorescence, and photoisomerization.

Biochemical And Physiological Effects

4-Methoxyazobenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been shown to activate the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

4-Methoxyazobenzene has various advantages for lab experiments, including its photoisomerization properties, which can be utilized in the development of molecular switches, photomechanical actuators, and photoresponsive materials. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, it also has some limitations, including its sensitivity to light, which can lead to degradation and loss of activity over time. Additionally, its photophysical properties can be affected by various factors, including solvent polarity and temperature, which can complicate its use in certain research applications.

Future Directions

There are various future directions for the research on 4-methoxyazobenzene. One area of interest is the development of new photoresponsive materials that can be used in various applications, including drug delivery, sensing, and imaging. Another area of interest is the development of new molecular switches that can be used to control the activity of enzymes and receptors with high precision and specificity. Additionally, there is a growing interest in the development of photomechanical actuators that can perform complex mechanical tasks in response to light. Overall, the research on 4-methoxyazobenzene has significant potential for the development of novel materials and technologies with various applications in science and engineering.
Conclusion
In conclusion, 4-methoxyazobenzene is a versatile compound with unique photoisomerization properties that have significant potential for various research applications. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. The future directions for research on 4-methoxyazobenzene are promising, and it is likely to continue to play a significant role in the development of novel materials and technologies.

Scientific Research Applications

4-Methoxyazobenzene has various research applications due to its photoisomerization properties. It is widely used in the development of molecular switches, which can be used to control the activity of enzymes, receptors, and ion channels. It is also used in the development of photomechanical actuators, which can convert light energy into mechanical motion. Additionally, it is used in the development of photoresponsive materials, which can change their physical and chemical properties in response to light.

properties

IUPAC Name

(4-methoxyphenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRPKOHRIXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870967
Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyazobenzene

CAS RN

2396-60-3, 21650-49-7
Record name 4-Methoxyazobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyazobenzene
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Record name Diazene, (4-methoxyphenyl)phenyl-, (E)-
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Record name 4-Methoxyazobenzene
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Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Record name 4-methoxyazobenzene
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Synthesis routes and methods

Procedure details

A mixture of 4-phenylazophenol (9.9 g; 50 mmol), iodomethane (7.1 g; 50 mmol), potassium carbonate (6.9 g; 50 mmol), and acetone (100 ml) was refluxed 48 h. After evaporating off the solvent, the residue was dissolved in water (25 ml), diethyl ether (50 ml) and THF (30 ml). The aqueous layer was extracted with ether (3×20 ml) and the combined organic solutions were washed with saturated NaCl solution (1×20 ml) and dried (MgSO4). After filtration and evaporation, the residue was recrystallized from 96% ethanol to give 8.7 g (82%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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